Monopotassium (R)-aminophenylacetate

描述

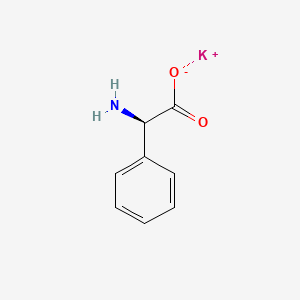

Monopotassium (R)-aminophenylacetate is the potassium salt of (R)-2-amino-2-phenylacetic acid, a chiral amino acid derivative. Its molecular formula is C₈H₈NO₂·K, and its structure features a phenyl group attached to a glycine backbone, with the potassium ion stabilizing the carboxylate group. This compound is significant in pharmaceutical synthesis, particularly as a chiral building block for antibiotics and enzyme substrates. The (R)-enantiomer is often preferred in drug development due to its stereospecific interactions with biological targets .

属性

CAS 编号 |

37661-32-8 |

|---|---|

分子式 |

C8H8KNO2 |

分子量 |

189.25 g/mol |

IUPAC 名称 |

potassium;(2R)-2-amino-2-phenylacetate |

InChI |

InChI=1S/C8H9NO2.K/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);/q;+1/p-1/t7-;/m1./s1 |

InChI 键 |

JGIMWXQBJDCZAR-OGFXRTJISA-M |

SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])N.[K+] |

手性 SMILES |

C1=CC=C(C=C1)[C@H](C(=O)[O-])N.[K+] |

规范 SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])N.[K+] |

其他CAS编号 |

37661-32-8 |

序列 |

X |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Monopotassium (R)-aminophenylacetate belongs to a family of aminophenylacetic acid derivatives, including salts, esters, and enantiomers. Below is a detailed comparison:

Sodium Salts

- Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate (CAS 13291-96-8): Molecular formula: C₁₃H₁₃NNaO₅ Applications: Used in peptide synthesis and as a precursor for β-lactam antibiotics. Its sodium ion enhances solubility in polar solvents compared to the potassium counterpart .

- Amfenac Sodium Monohydrate (CAS 61618-27-7): A sodium salt with a hydrated structure, employed as a nonsteroidal anti-inflammatory drug (NSAID) .

Methyl Esters

- (R)-Methyl 2-amino-2-phenylacetate (CAS 24461-61-8): Molecular formula: C₉H₁₁NO₂ Key differences: The methyl ester lacks ionic character, making it more lipophilic. It serves as an intermediate in organic synthesis but requires hydrolysis to release the active carboxylic acid .

- D-Phenylglycine Methyl Ester Hydrochloride (CAS 19883-41-1) :

Other Potassium Salts

- Monopotassium 2,3,4,5-tetrachloro-6-[[[3-[(nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]benzoate (CAS 68568-54-7): A structurally complex potassium salt with perfluorinated groups, highlighting the versatility of monopotassium salts in stabilizing bulky anions .

Enantiomeric Forms

- (S)-Aminophenylacetate: The (S)-enantiomer exhibits distinct biochemical activity. For example, ω-transaminase enzymes show increased activity toward (S)-aminophenylacetate as an amino donor in kinetic resolutions .

Data Tables

Table 1: Key Properties of Selected Compounds

Table 2: Comparative Solubility (mg/mL)

| Compound | Water | Ethanol |

|---|---|---|

| This compound | >100 | <10 |

| (R)-Methyl 2-amino-2-phenylacetate | <5 | >50 |

| Sodium derivative (CAS 13291-96-8) | >50 | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。